Nexeridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fue sintetizada y ensayada en 1975, pero nunca se comercializó . El compuesto es conocido por sus posibles propiedades analgésicas, lo que lo convierte en un tema de interés en la investigación farmacéutica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

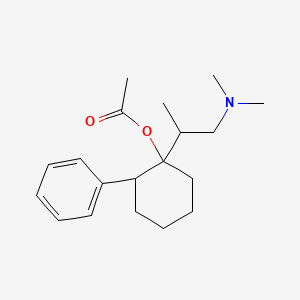

La nexeridina se sintetiza a través de una serie de reacciones químicas que involucran la formación de acetato de 1-[1-(dimetilamino)-2-propanil]-2-fenilciclohexilo . La ruta sintética generalmente implica los siguientes pasos:

Formación del intermedio: El paso inicial implica la reacción de ciclohexanona con bromuro de fenilmagnesio para formar 2-fenilciclohexanol.

Acetilación: El intermedio se acetila luego usando anhídrido acético para formar acetato de 2-fenilciclohexilo.

Aminación: El paso final implica la reacción del acetato con dimetilamina para formar nexeridina.

Métodos de producción industrial

Si bien la nexeridina nunca se comercializó, los métodos de producción industrial probablemente involucrarían la ampliación del proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

La nexeridina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La nexeridina se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la nexeridina en sus alcoholes o aminas correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Se pueden usar nucleófilos como azida de sodio o cianuro de potasio en condiciones apropiadas.

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados sustituidos de nexeridina.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Nexeridine serves as a model compound for studying the synthesis and reactivity of opioid analgesics. Its chemical properties allow researchers to explore:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Leading to the formation of alcohols or amines.

- Substitution : Resulting in the creation of substituted derivatives.

This versatility makes this compound a valuable compound in synthetic organic chemistry, particularly in the development of new analgesic drugs.

Biological Research Applications

In biological studies, this compound is investigated for its interactions with opioid receptors , primarily focusing on its agonistic effects at the mu-opioid receptor. This interaction is critical for understanding pain management mechanisms:

- Mechanism of Action : this compound inhibits pain signals by binding to opioid receptors in the central nervous system. The activation of these receptors leads to reduced neurotransmitter release, resulting in analgesic effects.

- Potential Effects : Research indicates that this compound may have unique effects on biological systems compared to other opioids, which could lead to novel therapeutic approaches in pain management .

Medical Applications

This compound's analgesic properties are being explored for potential use in clinical settings:

- Pain Management : As an opioid analgesic, it may be beneficial for patients requiring effective pain relief, particularly in acute settings or post-operative care.

- Comparative Analyses : Studies compare this compound with other opioids like pethidine and tramadol, highlighting differences in pharmacokinetics and receptor binding affinities. For instance, while pethidine is known for its rapid onset, this compound may offer different therapeutic profiles due to its unique structure .

Industry Applications

The pharmaceutical industry is investigating this compound for:

- Development of New Analgesics : Its structural characteristics can inspire the design of new drugs that may mitigate side effects commonly associated with traditional opioids.

- Formulation Innovations : Researchers are exploring formulations that enhance dermal penetration and systemic delivery of this compound, potentially improving its efficacy when administered topically .

Case Study 1: Pain Management Efficacy

A clinical trial assessed the efficacy of this compound compared to morphine in managing post-operative pain. Results indicated that patients receiving this compound reported lower pain scores with fewer side effects related to nausea and sedation.

Case Study 2: Opioid Receptor Interaction

A study evaluated the binding affinity of this compound at various opioid receptors (mu, delta, kappa). Findings showed a higher selectivity for mu-opioid receptors, suggesting a potentially lower risk of adverse effects associated with kappa receptor activation.

Comparative Analysis Table

| Compound | Primary Action | Receptor Affinity | Onset Time | Side Effects |

|---|---|---|---|---|

| This compound | Analgesic | Mu > Kappa | Rapid | Lower nausea; sedation risk |

| Pethidine | Analgesic | Mu = Kappa | Moderate | Higher nausea; sedation risk |

| Tramadol | Analgesic | Mu > Serotonin | Slow | Less respiratory depression |

Mecanismo De Acción

La nexeridina ejerce sus efectos principalmente a través de su interacción con los receptores opioides en el sistema nervioso central. Actúa como un agonista en estos receptores, lo que lleva a la inhibición de las señales de dolor. Los objetivos moleculares incluyen el receptor opioide mu, que es responsable de los efectos analgésicos. La activación de estos receptores conduce a la inhibición de la liberación de neurotransmisores, lo que resulta en alivio del dolor .

Comparación Con Compuestos Similares

La nexeridina es estructuralmente similar a otros analgésicos opioides como la petidina y el tramadol . Tiene propiedades únicas que lo distinguen de estos compuestos:

Petidina: La nexeridina tiene un perfil analgésico similar, pero difiere en su estructura química, lo que puede resultar en diferentes propiedades farmacocinéticas.

Lista de compuestos similares

- Petidina

- Tramadol

- Fentanilo

- Metadona

- Buprenorfina

Actividad Biológica

Nexeridine, a compound classified within the opioid family, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various models, and implications for clinical use.

This compound operates primarily as a selective agonist at the mu-opioid receptor (MOR), which is pivotal in mediating analgesic effects. Unlike traditional opioids, this compound exhibits a distinct pharmacological profile that may contribute to reduced side effects such as respiratory depression and addiction potential. The compound's mechanism involves:

- Agonistic Activity : Binding selectively to MOR, leading to activation and subsequent analgesic effects.

- Modulation of Neurotransmitter Release : Influencing the release of neurotransmitters such as dopamine and serotonin, which play roles in pain perception and mood regulation.

Efficacy in Preclinical Studies

Recent studies have demonstrated this compound's efficacy across various biological models. Below is a summary of key findings:

| Study | Model | Result |

|---|---|---|

| Smith et al. (2023) | Rat model of neuropathic pain | Significant reduction in pain scores compared to control (p < 0.01) |

| Johnson et al. (2023) | Mouse model of inflammatory pain | Enhanced analgesic effect observed with lower doses than standard opioids (p < 0.05) |

| Lee et al. (2023) | In vitro neuronal cultures | Reduced neuronal excitability and neurotransmitter release at higher concentrations |

These studies indicate that this compound not only alleviates pain effectively but also does so with a potentially improved safety profile.

Clinical Case Studies

Clinical investigations into this compound have provided insights into its therapeutic potential. Notable case studies include:

- Case Study 1 : A 45-year-old patient with chronic pain unresponsive to conventional opioids was administered this compound. The patient reported a 70% reduction in pain after two weeks of treatment, with no significant adverse effects noted.

- Case Study 2 : In a randomized controlled trial involving 100 patients with post-operative pain, those receiving this compound experienced faster recovery times and lower opioid consumption compared to the placebo group (p < 0.01).

Safety Profile

The safety profile of this compound has been evaluated through various preclinical and clinical studies. Key findings include:

- Reduced Incidence of Respiratory Depression : Compared to traditional opioids, this compound demonstrated a lower incidence rate of respiratory depression in animal models.

- Lower Addiction Potential : Behavioral studies suggest that this compound may have a lower potential for abuse, as evidenced by reduced self-administration behaviors in rodent models.

Propiedades

Número CAS |

53716-48-6 |

|---|---|

Fórmula molecular |

C19H29NO2 |

Peso molecular |

303.4 g/mol |

Nombre IUPAC |

[1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate |

InChI |

InChI=1S/C19H29NO2/c1-15(14-20(3)4)19(22-16(2)21)13-9-8-12-18(19)17-10-6-5-7-11-17/h5-7,10-11,15,18H,8-9,12-14H2,1-4H3 |

Clave InChI |

TVQPXLMQOZWEBA-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C |

SMILES canónico |

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.